1,2-Benzenediamine, N1-[2-(2-pyridinyl)ethyl]-
Overview
Description
1,2-Benzenediamine, N1-[2-(2-pyridinyl)ethyl]- is an organic compound that features a benzene ring substituted with a diamine group and a pyridine ring attached via an ethyl linker
Mechanism of Action
Target of Action
The compound “1-N-[2-(pyridin-2-yl)ethyl]benzene-1,2-diamine” is a pyridine derived Schiff base . Schiff bases are known to act as bidentate chelating ligands towards metal centers . This suggests that the primary targets of this compound could be metal ions in biological systems.
Mode of Action
The interaction of “1-N-[2-(pyridin-2-yl)ethyl]benzene-1,2-diamine” with its targets involves the formation of coordination complexes. The compound, acting as a ligand, binds to metal ions through the nitrogen atoms present in its structure . This results in the formation of stable complexes that can influence various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, N1-[2-(2-pyridinyl)ethyl]- typically involves the condensation of 2-acetylpyridine with 1,2-diaminobenzene. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, N1-[2-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups on the benzene or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Halogenation reagents like bromine (Br~2~) or chlorination agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
1,2-Benzenediamine, N1-[2-(2-pyridinyl)ethyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N~1~-Methyl-N~2~-(pyridin-2-yl)ethane-1,2-diamine
- N~1~,N~1~-Dimethyl-N~2~-(pyridin-2-yl)ethane-1,2-diamine
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
1,2-Benzenediamine, N1-[2-(2-pyridinyl)ethyl]- is unique due to its specific structural features, which include a benzene ring, a diamine group, and a pyridine ringThe presence of both benzene and pyridine rings allows for versatile interactions with metal ions and biological molecules, enhancing its utility in coordination chemistry and medicinal research .
Properties
IUPAC Name |
2-N-(2-pyridin-2-ylethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11/h1-7,9,16H,8,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDHVLJWXQSUDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651787 | |
Record name | N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115581-69-6 | |
Record name | N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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